![molecular formula C24H29N3O6 B4389094 1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-2-methylindoline oxalate](/img/structure/B4389094.png)
1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-2-methylindoline oxalate
Descripción general
Descripción
1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-2-methylindoline oxalate is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as MIPT, and it has been shown to have a wide range of potential applications in both the laboratory and clinical settings. MIPT is a potent serotonin receptor agonist, which means that it can activate serotonin receptors in the brain and produce a range of physiological effects. In
Mecanismo De Acción
The mechanism of action of MIPT is complex and not yet fully understood. However, it is thought to involve the activation of serotonin receptors in the brain, which leads to the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This activation can produce a range of physiological effects, including changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
MIPT has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It has also been shown to produce changes in mood, perception, and cognition, including altered visual and auditory perception, enhanced creativity, and increased empathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MIPT in lab experiments is its potent agonist activity at several serotonin receptors. This makes it a valuable tool for studying the role of serotonin in various physiological processes. However, MIPT also has several limitations, including its complex synthesis method, potential toxicity, and limited availability.
Direcciones Futuras
There are several future directions for research involving MIPT. One area of interest is the development of new drugs based on the structure of MIPT, which could have potential applications in the treatment of various neurological and psychiatric disorders. Another area of interest is the development of new research tools based on MIPT, such as fluorescent probes and biosensors, which could be used to study the role of serotonin in living cells and tissues. Finally, there is also interest in further exploring the mechanism of action of MIPT and its potential applications in the field of neuropharmacology.
Aplicaciones Científicas De Investigación
MIPT has been used in a variety of scientific research applications, including studies of serotonin receptor function, drug discovery, and neuropharmacology. MIPT has been shown to be a potent agonist of several serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT2A. This makes it a valuable tool for studying the role of serotonin in various physiological processes, including mood regulation, cognition, and sensory perception.
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2.C2H2O4/c1-17-15-18-5-3-4-6-21(18)25(17)22(26)16-23-11-13-24(14-12-23)19-7-9-20(27-2)10-8-19;3-1(4)2(5)6/h3-10,17H,11-16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZFKSGSUYLZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3CCN(CC3)C4=CC=C(C=C4)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



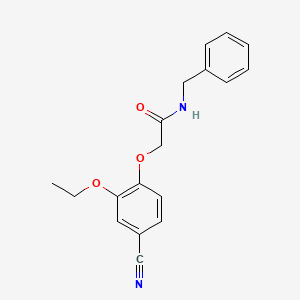
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-ethylbenzenesulfonamide](/img/structure/B4389025.png)
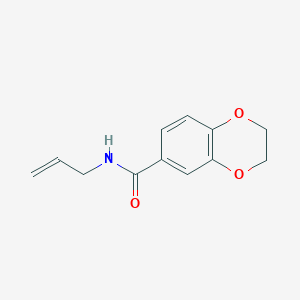
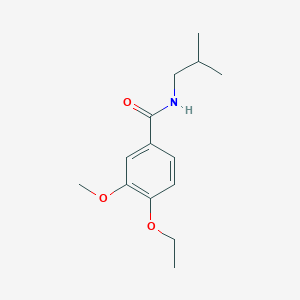
![N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide](/img/structure/B4389057.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4389062.png)
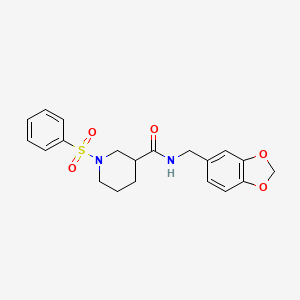
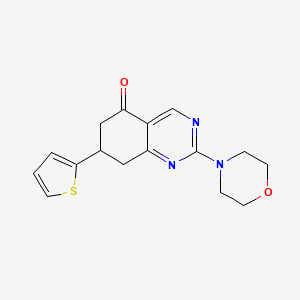

![1-acetyl-2-[(4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B4389093.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4389104.png)
![{3-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4389106.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)butanamide](/img/structure/B4389109.png)
![1,4-dimethyl-6-nitro-7-[(2-thienylmethyl)amino]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4389113.png)